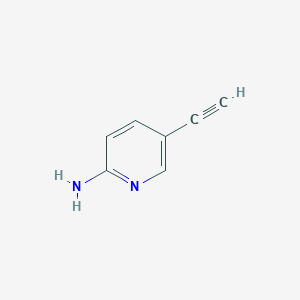

5-Ethynylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGIVKMNLUTRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620708 | |

| Record name | 5-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82454-61-3 | |

| Record name | 5-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-pyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethynylpyridin-2-amine chemical properties and structure

An In-depth Technical Guide to 5-Ethynylpyridin-2-amine: Properties, Reactivity, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique trifunctional structure, comprising a pyridine ring, a primary aromatic amine, and a terminal alkyne, provides a powerful platform for the synthesis of complex molecular architectures. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, lending favorable ADME properties and biological interaction capabilities.[1][2] The amino and ethynyl groups serve as reactive handles for a variety of chemical transformations, most notably for derivatization and cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical reagent is paramount for its safe handling and successful application in experimental design.

Identity and Nomenclature

Core Physicochemical Data

The physical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Light yellow solid | [7] |

| Boiling Point | 254 °C at 760 mmHg | [4] |

| Flash Point | 107.4 °C | [4] |

| Purity | >95% | [6] |

Anticipated Spectroscopic Signature

While specific experimental spectra require acquisition, the structural features of this compound allow for the prediction of its characteristic spectroscopic data, which is crucial for reaction monitoring and structural confirmation.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 6.5-8.5 ppm range, with coupling patterns dictated by their relative positions. A sharp singlet corresponding to the acetylenic proton (C≡C-H) would likely appear around δ 3.0-3.5 ppm. The two protons of the primary amine (-NH₂) would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm region. The five sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region, typically between δ 110-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[9] Key expected absorption bands include:

-

N-H stretching: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ for the primary amine.

-

C≡C-H stretching: A sharp, strong band near 3300 cm⁻¹.

-

C≡C stretching: A weak-to-medium band around 2100-2150 cm⁻¹.

-

C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 118.14, corresponding to the molecular weight of the compound.[8]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][10]

Handling and Storage Protocol:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[11][12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Store the compound in a tightly sealed container in a dry, well-ventilated place.[5] For long-term stability and to maintain product quality, storage in a freezer is recommended.[11]

Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The terminal alkyne is a versatile handle for carbon-carbon bond formation, while the primary amine allows for straightforward derivatization.

Sonogashira Coupling

The Sonogashira reaction is a robust and widely used cross-coupling method to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[13] For this compound, this reaction is fundamental for its synthesis and for its subsequent use in building more complex molecules.

Generalized Protocol for Sonogashira Coupling using 2-Amino-5-bromopyridine:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol or TBAF in THF) is required to yield the terminal alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[15][16] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.[16] this compound is an ideal substrate for CuAAC, enabling the facile linking of the aminopyridine core to various azide-containing molecules.

Generalized Protocol for CuAAC Reaction:

-

Setup: In a vial, dissolve the azide (1.0 eq.) and this compound (1.0-1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) source (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water.

-

Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The resulting 1,2,3-triazole can often be isolated in high purity after simple filtration or may be further purified by column chromatography or recrystallization if necessary.

Synthesis of this compound

A common and reliable route to this compound involves the Sonogashira coupling of a protected alkyne with 2-amino-5-bromopyridine, which is readily prepared from 2-aminopyridine.[17][18]

Materials Science and Bioconjugation

In materials science, the rigid, stable 1,2,3-triazole linker formed via the click reaction makes this compound a useful monomer for synthesizing functional polymers and materials with tailored electronic or optical properties. [19]In bioconjugation, this molecule can be used to label biomolecules like proteins or nucleic acids that have been modified to contain an azide group. This allows for the introduction of the aminopyridine moiety, which can act as a metal-chelating site or a handle for further functionalization, aiding in the development of probes for biological imaging and diagnostics. [19]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

- Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

PubMed Central. Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. [Link]

-

Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

-

ResearchGate. NMR spectroscopy data (pyridine-d 5 ) for compound 2. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]

-

PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

- Google Patents.

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. CAS 82454-61-3 | this compound - Synblock [synblock.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. lobachemie.com [lobachemie.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. Click Chemistry [organic-chemistry.org]

- 17. heteroletters.org [heteroletters.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

5-Ethynylpyridin-2-amine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 5-Ethynylpyridin-2-amine

Abstract

This compound (CAS No. 82454-61-3) is a pivotal molecular building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid, linear ethynyl group combined with the versatile reactivity of the 2-aminopyridine scaffold makes it a sought-after precursor for complex heterocyclic systems, including kinase inhibitors and novel organic electronic materials. This guide provides an in-depth exploration of the prevailing synthetic strategies and robust purification methodologies for obtaining high-purity this compound. We will delve into the mechanistic rationale behind procedural choices, offering field-proven protocols and comparative data to empower researchers in drug development and chemical synthesis.

Strategic Overview: The Synthetic Approach

The most reliable and widely adopted method for synthesizing this compound is a two-step sequence. This strategy leverages the power and functional group tolerance of palladium-catalyzed cross-coupling chemistry. The core logic is as follows:

-

Installation of a Protected Ethynyl Group: A Sonogashira cross-coupling reaction is employed to couple a halogenated 2-aminopyridine with a silyl-protected terminal alkyne. The use of a protecting group, typically trimethylsilyl (TMS), is critical to prevent the undesired homocoupling of the alkyne under the reaction conditions.

-

Deprotection to Yield the Terminal Alkyne: A subsequent, often mild, deprotection step removes the silyl group to unveil the target terminal alkyne, this compound.

This approach ensures high yields and a clean reaction profile, making it amenable to both small-scale research and larger-scale production.

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of C-C bond formation, creating a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[3] Its success in this synthesis hinges on the precise orchestration of a dual catalytic system.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., 2-amino-5-bromopyridine).

-

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium complex (transmetalation). The resulting palladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.

The choice of 2-amino-5-bromopyridine as the starting material is common due to its commercial availability and appropriate reactivity.[5]

Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine

This protocol is a representative procedure adapted from established methods for similar substrates.[6][7][8]

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvents, typically a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio. The Et₃N acts as both a solvent and the base required for the reaction.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude material, 5-((trimethylsilyl)ethynyl)pyridin-2-amine[9][10], can be carried forward or purified by column chromatography if significant impurities are present.

| Parameter | Typical Condition | Rationale |

| Aryl Halide | 2-Amino-5-bromopyridine | Good balance of reactivity and stability; commercially available.[5] |

| Palladium Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | Efficient for oxidative addition and reductive elimination. |

| Copper Co-catalyst | CuI (5 mol%) | Facilitates the formation of the reactive copper acetylide.[7] |

| Base/Solvent | Triethylamine (Et₃N) | Acts as an acid scavenger and promotes alkyne deprotonation.[7] |

| Co-Solvent | Tetrahydrofuran (THF) | Ensures solubility of all reactants and catalysts. |

| Temperature | Room Temperature to 60 °C | Mild conditions preserve the functional groups on the pyridine ring. |

| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |

Step 2: Silyl Group Deprotection

The removal of the TMS protecting group is a facile process that unmasks the terminal alkyne. The choice of deprotection reagent is guided by the desire for mild conditions that will not affect the aminopyridine core.

Deprotection Strategies

| Method | Reagent & Conditions | Advantages | Disadvantages |

| Base-Catalyzed | K₂CO₃, Methanol, RT | Very mild, inexpensive, and easy workup. High functional group tolerance. | Can be slower than other methods. |

| Fluoride-Mediated | TBAF, THF, 0 °C to RT | Fast and effective for most silyl groups.[11] | Reagent can be expensive and workup can be more involved. Potential for side reactions if other sensitive groups are present. |

| Acid-Catalyzed | Dilute HCl, Methanol/THF | Effective and inexpensive. | The basic amino group will be protonated, potentially affecting solubility and requiring a neutralization step.[11][12] |

For this specific substrate, the base-catalyzed method using potassium carbonate in methanol is highly recommended due to its simplicity, low cost, and excellent compatibility with the amino functionality.

Experimental Protocol: Deprotection to this compound

-

Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq) in methanol.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

-

Reaction: Stir the suspension at room temperature for 1-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product spot.

-

Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Wash the solid with a small amount of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is this compound, which can now be subjected to final purification.

Purification Methodologies

Achieving high purity (>98%) is critical for subsequent applications in drug development or materials science. A multi-step purification strategy is often the most effective.

General Purification Workflow

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-amino-5-trimethylsilanylethynylpyridine | 457628-40-9 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethynylpyridin-2-amine: A Technical Guide for Researchers

Introduction

5-Ethynylpyridin-2-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with an amino group at the 2-position and an ethynyl group at the 5-position. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the ethynyl group provides a reactive handle for various coupling reactions, such as the Sonogashira coupling, click chemistry, and polymerization. Understanding the spectroscopic properties of this molecule is paramount for its identification, purity assessment, and the characterization of its downstream products.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The pyridine ring is an electron-deficient aromatic system, and the electron-donating amino group at the 2-position and the electron-withdrawing ethynyl group at the 5-position significantly influence the electron distribution within the ring. This, in turn, affects the chemical shifts of the protons and carbons in the NMR spectra. The presence of N-H, C≡C, and C≡C-H bonds gives rise to characteristic absorption bands in the IR spectrum. The molecular weight and fragmentation patterns are key identifiers in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

A distortionless enhancement by polarization transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

Based on the analysis of similar pyridine derivatives, the following ¹H NMR chemical shifts are predicted for this compound in CDCl₃:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.6 | d | ~8.0 |

| H-4 | ~7.3 - 7.5 | dd | ~8.0, 2.0 |

| H-6 | ~8.1 - 8.3 | d | ~2.0 |

| NH₂ | ~4.5 - 5.5 | br s | - |

| C≡C-H | ~3.0 - 3.2 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the pyridine ring (H-3, H-4, and H-6) will appear in the aromatic region of the spectrum. The electron-donating amino group at the 2-position will shield the ortho (H-3) and para (H-5, which is substituted) protons, causing them to appear at a relatively upfield chemical shift. H-3 is expected to be a doublet due to coupling with H-4. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-6, being ortho to the nitrogen and meta to the amino group, is expected to be the most deshielded of the ring protons and will appear as a doublet due to coupling with H-4.

-

Amino Protons (NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

-

Acetylenic Proton (C≡C-H): The terminal alkyne proton is expected to appear as a sharp singlet in the region of 3.0-3.2 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized below:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~108 - 112 |

| C-4 | ~138 - 142 |

| C-5 | ~115 - 119 |

| C-6 | ~150 - 154 |

| C≡C -H | ~75 - 80 |

| C ≡C-H | ~80 - 85 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The carbon atom attached to the amino group (C-2) is expected to be the most deshielded among the ring carbons due to the direct attachment of the electronegative nitrogen atom. C-6 will also be significantly deshielded due to its proximity to the ring nitrogen. The carbon bearing the ethynyl group (C-5) and C-3 will be relatively shielded.

-

Alkyne Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡C, and C≡C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3500 - 3300 (two bands) |

| C≡C-H (alkyne) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C≡C (alkyne) | Stretching | 2100 - 2260 (weak to medium) |

| C=N, C=C (aromatic) | Ring stretching | 1600 - 1450 |

| N-H (amine) | Bending | 1650 - 1580 |

| C-N (aromatic amine) | Stretching | 1335 - 1250 |

Interpretation of the IR Spectrum:

-

N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.[1]

-

Acetylenic C-H Stretching: A sharp, and often strong, absorption band around 3300 cm⁻¹ is characteristic of the C-H stretching vibration of a terminal alkyne.

-

C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region.[1]

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond will likely be observed in the 1335-1250 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and can be used to observe the protonated molecule.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₇H₆N₂), which is approximately 118.14 g/mol .[2] Given the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic amines and alkynes can be predicted.

Interpretation of the Mass Spectrum:

The fragmentation of this compound is expected to involve the following key steps:

-

Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) from the pyridine ring. This would result in a fragment ion at m/z 91.

-

Loss of an ethynyl radical (•C₂H): Cleavage of the bond between the pyridine ring and the ethynyl group could lead to the loss of an ethynyl radical (25 u), resulting in a fragment ion at m/z 93.

-

Loss of an amino radical (•NH₂): Loss of the amino group as a radical (16 u) would result in a fragment at m/z 102.

Molecular Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethynylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of 5-Ethynylpyridin-2-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for its successful application. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and well-validated understanding of the compound's behavior.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive ethynyl group and an amino group. Its structural attributes make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials. The pyridine core is a common scaffold in many approved drugs, the amino group provides a site for further functionalization and can influence solubility and biological interactions, and the ethynyl group is a versatile handle for a variety of chemical transformations, including click chemistry, coupling reactions, and hydrogen bonding interactions.

Before its potential can be fully realized in any application, a comprehensive characterization of its fundamental physicochemical properties is essential. This guide will focus on two of the most critical of these properties: solubility and stability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to low absorption, variable dosing, and challenges in formulation. Therefore, a thorough assessment of the solubility of this compound in a range of relevant solvents is a foundational step in its characterization.

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen and the amino group are capable of acting as hydrogen bond acceptors and donors, respectively, which should impart some aqueous solubility. Conversely, the aromatic ring and the ethynyl group contribute to its lipophilic character. Therefore, it is expected to exhibit solubility in a range of polar and non-polar organic solvents.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.

2.2.1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method that provides a rapid assessment of a compound's solubility.[1][2] It is particularly useful in early drug discovery to quickly flag compounds with potential solubility liabilities. The method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[3][4] The concentration at which precipitation is observed is the kinetic solubility.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.[4]

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.

2.2.2. Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the "gold standard" for solubility measurement and represents the true saturation concentration of a compound in a solvent at equilibrium.[5][6] The shake-flask method is the most common technique for this determination.[7]

Experimental Protocol: Thermodynamic Solubility by HPLC

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] A calibration curve of known concentrations should be used for accurate quantification.

Illustrative Solubility Data

Due to the lack of publicly available experimental data, the following table presents illustrative solubility data for this compound. This data is for exemplary purposes and should be experimentally determined.

| Solvent | Solubility (µg/mL) | Method |

| Water | 50 - 200 | Thermodynamic (Shake-Flask) |

| PBS (pH 7.4) | 100 - 500 | Thermodynamic (Shake-Flask) |

| 0.1 N HCl | > 1000 | Thermodynamic (Shake-Flask) |

| Ethanol | > 2000 | Thermodynamic (Shake-Flask) |

| Methanol | > 2000 | Thermodynamic (Shake-Flask) |

| Acetonitrile | 500 - 1500 | Thermodynamic (Shake-Flask) |

| DMSO | > 20000 | Thermodynamic (Shake-Flask) |

Note: The higher solubility in acidic conditions is expected due to the basicity of the pyridine nitrogen and the amino group, which would be protonated to form a more soluble salt.

Stability Profile of this compound

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[11] Forced degradation studies are a key component of this evaluation, providing insights into the intrinsic stability of the molecule under various stress conditions.[12][13] These studies are essential for the development of stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[14][15][16] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways.[17]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules.[18] The hydrolytic stability of this compound should be evaluated across a range of pH values.

-

Protocol: Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH. Incubate the solutions at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 6, 12, 24 hours) by HPLC.[19]

-

Plausible Degradation: The ethynyl group may be susceptible to hydration under acidic conditions to form an acetylpyridine derivative. The amino group is generally stable to hydrolysis.

3.1.2. Oxidative Stability

Oxidative degradation can be a significant issue for compounds with electron-rich moieties.[20][21]

-

Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13] Analyze samples at different time intervals by HPLC.

-

Plausible Degradation: The pyridine nitrogen can be oxidized to the corresponding N-oxide.[15] The amino group is also susceptible to oxidation.

3.1.3. Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound.

-

Protocol: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[17] Also, reflux a solution of the compound in a suitable solvent. Analyze samples at various time points.

-

Plausible Degradation: The ethynyl group can be reactive at elevated temperatures and may participate in polymerization or other reactions.

3.1.4. Photostability

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration.[22][23] The ICH Q1B guideline provides a framework for these studies.

-

Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[11] A control sample should be protected from light. Analyze both samples by HPLC.

-

Plausible Degradation: Pyridine-containing compounds can be susceptible to photodegradation, potentially leading to ring opening or other complex reactions.[1]

Illustrative Stability Data

The following table summarizes the expected stability profile of this compound under forced degradation conditions. This is an illustrative summary and requires experimental verification.

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Moderate degradation | 1-(6-aminopyridin-3-yl)ethan-1-one |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Minor degradation | To be determined |

| Neutral Hydrolysis | Water, 60°C | Negligible degradation | To be determined |

| Oxidation | 3% H₂O₂, RT | Significant degradation | This compound N-oxide |

| Thermal (Dry Heat) | 80°C | Minor degradation/discoloration | Oligomers/polymers |

| Photolytic | ICH Q1B conditions | Moderate degradation | Complex mixture of photoproducts |

Proposed Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, two primary degradation pathways can be postulated:

Caption: Plausible degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase HPLC with UV detection is the method of choice for this type of molecule.

Recommended HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the λmax of this compound (to be determined experimentally, likely in the 254-280 nm range).

-

Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by its ability to separate the parent compound from all degradation products, as demonstrated in the forced degradation studies.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these properties is a prerequisite for its advancement in any research and development pipeline. It is recommended that the described experimental protocols be executed to generate a robust data package. This will enable informed decisions regarding formulation, storage, and handling, ultimately accelerating the development of new products based on this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

- 3. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Machine learning-based analysis on pharmaceutical compounds interaction with polymer to estimate drug solubility in formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

- 13. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 14. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | [frontierspecialtychemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyridine - Wikipedia [en.wikipedia.org]

- 22. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

Commercial availability and suppliers of 5-Ethynylpyridin-2-amine

An In-Depth Technical Guide to 5-Ethynylpyridin-2-amine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block for professionals in chemical research, drug discovery, and materials science. We will delve into its commercial availability, key chemical properties, significant applications, and essential safety protocols, offering field-proven insights to support your research and development endeavors.

Introduction to a Versatile Pyridine Building Block

This compound (CAS No. 82454-61-3) is a highly functionalized heterocyclic amine.[1] Its structure, which combines a pyridine ring, a primary amine, and a terminal alkyne (ethynyl group), makes it an exceptionally valuable intermediate in organic synthesis. The pyridine core is a common motif in pharmacologically active compounds, while the amino and ethynyl groups serve as versatile handles for a wide array of chemical transformations.

The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of complex molecular architectures. The ethynyl group, in particular, is a gateway to powerful coupling reactions such as Sonogashira and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2] This reactivity is fundamental to its application in creating kinase inhibitors for oncology, novel agrochemicals, and advanced functional materials.[2]

Physicochemical Properties and Identification

Correctly identifying and handling this reagent is the first step in any successful experimental workflow.

-

Molecular Weight: 118.14 g/mol [2]

-

CAS Number: 82454-61-3[1]

-

Synonyms: 2-Amino-5-ethynylpyridine, 5-ethynylpyridin-2-ylamine[3]

-

Appearance: Typically a powder or crystalline solid, with color ranging from white to red-brown depending on purity and supplier.

-

Storage Conditions: Due to its reactivity, it should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Commercial Availability and Sourcing

This compound is readily available from a range of specialty chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, HPLC, LC-MS).

Below is a comparative table of representative suppliers. Note that availability and pricing are subject to change and should be verified directly with the vendor.

| Supplier | Catalog No. (Example) | Purity | Available Quantities | Notes |

| BLD Pharm | BD216123 | Varies | Custom | Also available as the hydrochloride salt.[4][5] |

| Parchem | 271-42-1 | Varies | Bulk, FCL/TL, Drum, R&D | Specializes in a range of packaging sizes.[3] |

| Frontier Specialty Chemicals | E13964 | >95% | 250 mg, Bulk | Offers fast global shipping and guaranteed purity.[1] |

| MySkinRecipes | 183679 | 97% | 100mg, 250mg, 1g, 5g, 10g | Provides detailed product description and specifications.[2] |

| Sigma-Aldrich (Merck) | A77997 | Varies | Custom | Provides detailed Safety Data Sheets. |

Core Applications in Synthesis and Drug Discovery

The utility of this compound stems from its dual functionality, which allows for sequential or orthogonal synthetic strategies.

Kinase Inhibitor Scaffolds

The aminopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region. The ethynyl group at the 5-position provides a rigid linker to project substituents into other pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity. This makes it a key intermediate in the development of targeted cancer therapies.[2][6]

Bioorthogonal Chemistry and Chemical Biology

The terminal alkyne is an ideal functional group for "click chemistry." Researchers can incorporate this molecule into larger biomolecules like peptides or probes. Subsequent reaction with an azide-functionalized partner (e.g., a fluorescent dye, an affinity tag, or another biomolecule) via CuAAC allows for efficient and specific labeling under mild, biocompatible conditions. This "clicking-and-probing" approach is invaluable for studying biological systems.[7]

Materials Science and Agrochemicals

Beyond pharmaceuticals, the rigid, linear nature of the ethynyl group is exploited in materials science to create conjugated polymers and other functional materials. In agrochemistry, the aminopyridine core is present in various herbicides and pesticides, and this building block serves as a key component in the synthesis of new, effective crop protection agents.[2][8]

Experimental Workflow: Sonogashira Coupling

To illustrate a common and powerful application, we will outline the workflow for a Palladium-catalyzed Sonogashira coupling reaction. This reaction is a cornerstone of medicinal chemistry for its reliability in forming carbon-carbon bonds between alkynes and aryl halides.

Causality of Experimental Choices:

-

Catalyst System: A combination of a Palladium(0) source (e.g., Pd(PPh₃)₄) and a Copper(I) salt (e.g., CuI) is used. The palladium is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the activation of the alkyne, lowering the reaction temperature and increasing efficiency.

-

Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It serves both as a solvent and to neutralize the hydrogen halide (H-X) byproduct, preventing catalyst deactivation and driving the reaction forward.

-

Solvent: Anhydrous, deoxygenated solvents (e.g., THF, DMF) are critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, so reactions are typically run under an inert atmosphere.

Safety, Handling, and Disposal

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Identification

Based on aggregate safety data, this compound presents the following primary hazards:

-

Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[9]

-

Irritation: Causes skin irritation and serious eye irritation.[9]

-

Respiratory Hazard: May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

PPE: Wear appropriate personal protective equipment, including:

-

Nitrile or neoprene gloves.

-

A flame-retardant lab coat.

-

Chemical safety goggles with side shields.

-

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its unique trifunctional structure provides a robust platform for constructing complex molecules for applications spanning from targeted pharmaceuticals to advanced materials. By understanding its properties, sourcing from reputable suppliers, applying robust synthetic methodologies, and adhering to strict safety protocols, researchers can effectively leverage this building block to drive innovation in their respective fields.

References

- This compound hydrochloride | BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj8BkrXjHjUbym3xbSEYZLtwLF_XH-JvMOyCM2IUwWqreu4i3usOA2myw33YueSITvkkZ9nL5IpiymqEtX7tvn4QrPbuSj3z3NpQIaN4je8sZ7nemY2J4EiY6aJp2P4FQeDXWRGi6b6DJEvhs=]

- This compound (Cas 271-42-1) - Parchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy9XxXEfE6TO74d8pSu4Pw6_yPthF_-qynPHVJU2aHa6jP1lMFOZ7PJalD6v9C1wEkio8iH2acvsUZ0BvR-d06MQCLtl8vi5JQrfTfpZ4jj10YzFLJseeCyG1G7hxzjqfrT0GkIW0NNiwA0LF-pImB3b7pv9mIJGO-CPZoyUO0K3PUuXX38kN3UofmNw==]

- This compound | - Frontier Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJNCF7nldlfg6_fxJOhwQN8QNoFyuH16s6sYCAydTTZFs3XkvYRi9R49sjp1eGZkVErFQqf3pqHveWBbGkSTUQfiU3JOHiuO2p9pMuoWIZUJpDkNbprkiaH1tot3gFQ_zR46brbuau0DomB_2Tzxd_Mb_JMYLmK9vbbZTqdYHpwQbVxw==]

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoYjLroKva1YLR_7XyLlTQkg1nkl-AeHqbcjAx4Ni9vlHbZtanrQVuB_uC0o_YbXGrc155afYpX93euHIDOjRVd15jWvJ4sjk_pXpxInJx9bUt_I8cXt-JBjTf02Q1Hwj0nMyVfZvKGp5Xj2Cmy-RJMeWVo4QEjxk2yeCUgKaQGwv6g86zjGnYN9paJiHXM0PW]

- 1603-41-4|2-Amino-5-methylpyridine|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvbYCmZR2DiS1jKjnBwnzGgqi8aSGFh5Mx-wi_aNX2mq0zvF940DbFPftAryljn0owsF-uvC9bIGsL2FOGCQf3tVn78NOiixGeLQGPX7-cEyO5WW9esIbtKygp3lgDEu7Z2upqSJNVCWWKIQ==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0XFc3I015schpM7OjWIRRG-81FC5DvkJ-BqFxjz0LdBb2MyGts8hue8onGtdqzYYLHWsrObf8RPqgVjoKjGRGfDW-PIyLs0ArC73wHkge0PowWDgbb5QwcqnytsloXBt33EswYpF_7sB7]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFh9SGcJGDJ03FrVKnb8dNgKBNnADsQX5z46WXtCr6_3B9Y7guhEB_M9cfWo4LjkpvGkeBKzc-qzke1ERcv_iDPkfLK1ETT19qFq8WTdP-ZqeZPfJBYLetOesZUbZcPTGizYOjq1zyGJVtIPVrw9--rQ8pvotz-dLzhV4hhZhfA3tvS_fCkTahZaUVOxWDdOosl0gd6XTQTGBZMExNnlL0pOGZj1GB9DZeRCg3ImRSjw-6b6viH70ezA7MyM_dskj4rlz9g6eZqR54cNtjAUnsInzfuw91w==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqdsIx9YpRNegOFp1PTmEwC6MDTMQ32WmFjUNayu1lnq1Vcdd7Rw7K4L5e3M-LuYaeltCrkstzr_bZfe1f5CHmg0F8V82xw1S3gqio8lWcwcnxRROvcqnqJO2qgQERmBZJmWo4IBYqQBYOJ2jWnVHO6r9PAaxE38g-g11DIDrCtwO82bMr_SM3ZfR-2tp8xDU6fr8OaxZa1w1-OqOz5Nen6RsRBlDLqXplYvtR4yMfKDMr-3QChIrBK_DUie41I4lvGkQzLfaJanjFdBKrp7-1Kg==]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.

- Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzil86RJ6Ybup0ij_WGX3Uf5HOnUASnaU3ZigCIRKIj1luNS03MIF4z-VPGJ2qNm1Rsdvs_L-a9t9EegnwAEhB_-Mt1wJ9UXMGd-v9GPU57C4tg2MOWlLxU3m1mXuhEsBl6AI-SWogAoYi5gZLlynSOt9QJBEoZ9AmSX3m5cMh-EWIndKgOdTgSHQa8GcMzzpCSjIiZcK-adXhYOvRk96SbQLk_LNfFrUw0xWAp4scsxmbHZezGAmPUChLxyixKQWxb7zWDIbblwkJiL7fEBAceNuzRMpvHBNstzMIIzrBRknV59o4rsR8RNfdPahugLc3NsE9_Sy850qdsufs1_UmJtmJwZ_4nPUHPh9p900X_qIS1HJobbN_Ggt_5718gcmUJSA8FeV0rLvu4VK4oxs6XrnQUUHQ8wN229UJmU5gQ1ZGGVb0UF5wZgY=]

- This compound | C7H6N2 | CID 21954827 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVR6DH4bVr3EZPly2AJCbpsgWFG07BOtLTYBmeGUiiNMjQXppOYXDTRAtGQ0Y6Y8PV0RCO1bWLgRP44aG9SNrAw4G1Z2vTjqn_Ufw3DTFp-rCeG_iDkA8tIQRYttfFOSEF2Q71g1LgK60y8QR0J7HVmOotRHllWfF2pAP_sg==]

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgvGRnCoLWRPacuikajFl9dC-AdMVYddGGtBAlfrMJtWP6sYFUuOAbyMFZsZed2HsQQyOD4bDYheIgq4qGu_O9OYQX3kT9RhqAIA7gKUJO5uTkaOoV6RxcG5t1mEmyFiWTh5s=]

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDGzeiNJvh2j3PpHiz26jMzHR7gndEscP6npKnADrQ8JBkZa4s9XZL3h8T4uzyOv3V5m_b9RbUYXcrVbE4FBSdvTJT8mbAHezf3_gKrYIhsIFlyLyO5PrH9cse18WkjGfOS4sb6eldWw6KFQ_1]

- The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR63OObZhXkjEfmhRpUk-GJFniVYkFltdUy2zQvIhg5gZpjTHF1YKXAB7AbNTU90QDZrQphFxRdeihgyA1vHcdeRbhHhAhCrNpf45ILZZYD7XenyUdTiwIm4P5U5pEeH7501ykb2OKRitCf9w2iO1l7ZLDE1CDC5iXLEBbePBlje12BFOskI3lMzRQaQ_0W-EcVNELhWrOiG7g6eR5D5NG_cAeIP7y7NRKvrq1f5bBX4_rtTfqWp4lJYejB5owlzEC]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. parchem.com [parchem.com]

- 4. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1603-41-4|2-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethynylpyridin-2-amine (CAS No. 82454-61-3): A Critical Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Ethynylpyridin-2-amine, identified by CAS number 82454-61-3, has emerged as a pivotal intermediate, particularly in the rational design of kinase inhibitors for oncology. Its unique structural arrangement, featuring a nucleophilic aminopyridine core and a reactive terminal alkyne, provides a versatile scaffold for constructing complex molecular architectures with high specificity for biological targets.

This guide offers an in-depth technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its critical role in the synthesis of targeted therapeutics, and furnish a list of reputable suppliers. The narrative is grounded in the principles of scientific integrity, offering not just procedures but the causal reasoning behind experimental choices.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation for its effective application in synthesis.

Key Identifiers and Structural Data

| Property | Value | Source |

| CAS Number | 82454-61-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Canonical SMILES | C#CC1=CN=C(C=C1)N | [1] |

| InChI Key | ZVGIVKMNLUTRPN-UHFFFAOYSA-N | [1] |

While experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature, the compound is typically supplied as a solid, indicating a melting point above ambient temperature. Its solubility is expected to be favorable in polar organic solvents like DMSO, DMF, and alcohols, a crucial consideration for its use in reaction media.

Synthesis of this compound: A Protocol Grounded in Experience

The synthesis of this compound is most effectively and commonly achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] The following protocol is a robust, two-step procedure derived from established methodologies for similar pyridine systems.[3]

The strategic choice in this synthesis is the use of a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA). This prevents self-coupling of the terminal alkyne and allows for purification of the silylated intermediate before a clean, final deprotection step.

Logical Flow of the Synthetic Strategy

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 5-Bromo-2-aminopyridine with Trimethylsilylacetylene

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The choice of a basic amine like triethylamine is critical; it acts as both a solvent and an acid scavenger for the HBr generated in the catalytic cycle.

-

Reaction Initiation: Stir the mixture at room temperature to dissolve the solids. Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. The slight excess of the alkyne ensures complete consumption of the starting halide.

-

Reaction Progress and Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-bromo-2-aminopyridine spot is no longer visible.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude residue, containing ((2-aminopyridin-5-yl)ethynyl)trimethylsilane, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Reaction Setup: Dissolve the purified TMS-protected intermediate from Step 1 in methanol (MeOH).

-

Deprotection Reagent: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. This mild base is sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.[4] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used for faster, but often less clean, deprotection.

-

Reaction Completion: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar product.

-

Final Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Application in Drug Development: The 2-Aminopyridine Scaffold as a Kinase Hinge-Binder

The true value of this compound lies in its utility as a scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many of these inhibitors target the ATP-binding site of kinases.

Mechanism of Kinase Inhibition

The 2-aminopyridine moiety is a bioisostere for the adenine core of ATP and is exceptionally effective at forming key hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor in the ATP pocket, leading to potent and often selective inhibition.

Caption: Hydrogen bonding of the 2-aminopyridine scaffold to the kinase hinge.

The terminal alkyne of this compound serves as a versatile chemical handle. It allows for further molecular elaboration through reactions like the Sonogashira coupling, "click" chemistry (CuAAC), or reduction to other functionalities. This enables the synthesis of a diverse library of compounds where the "tail" of the inhibitor can be modified to target other regions of the ATP binding site, thereby enhancing potency and selectivity.

Exemplary Workflow: Synthesis of an EGFR Inhibitor Precursor

This protocol illustrates how this compound is used in a subsequent Sonogashira coupling to build a more complex molecule, typical in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5]

-

Reaction Setup: In a procedure analogous to the synthesis of the intermediate itself, combine this compound (1.0 eq), a suitable aryl halide (e.g., a substituted iodobenzene, 1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq) in a reaction vessel under an inert atmosphere.

-

Solvent and Base: Use a solvent system such as DMF or a mixture of THF/Et₃N. The base is crucial for the reaction mechanism.

-

Execution: Heat the reaction mixture (typically 60-100°C) and monitor by TLC.

-

Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.

This straightforward coupling allows for the rapid generation of diverse structures, where the nature of the aryl halide can be varied to probe structure-activity relationships (SAR) and optimize the pharmacological profile of the potential drug candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

GHS Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: GHS classifications aggregated by the European Chemicals Agency (ECHA).[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Commercial Suppliers

This compound is available from several reputable chemical suppliers that cater to the research and development community. When sourcing this intermediate, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity.

| Supplier | Website |

| Sigma-Aldrich (Merck) | |

| Ambeed, Inc. | |

| BLD Pharm | |

| ChemBridge Corporation |

Note: Availability and pricing are subject to change. Please consult the respective supplier websites for the most current information.

Conclusion

This compound (CAS 82454-61-3) stands out as a high-value intermediate for drug discovery and development. Its dual functionality—a kinase hinge-binding aminopyridine motif and a versatile ethynyl group—provides a powerful platform for the synthesis of targeted therapeutics. A thorough understanding of its properties, a reliable synthetic protocol, and an appreciation for its strategic role in medicinal chemistry are essential for any scientist working at the forefront of pharmaceutical innovation. This guide has aimed to provide that comprehensive, experience-driven perspective, empowering researchers to leverage this critical building block in their quest for novel medicines.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of new EGFR inhibitors strategy . [Link]

-

MySkinRecipes. This compound . [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy . [Link]

-

PubMed. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations . [Link]

-

PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . [Link]

-

PubMed Central. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors . [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions . [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine . [Link]

-

ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines . [Link]

-

MDPI. A Review on Medicinally Important Heterocyclic Compounds . [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review . [Link]

-

SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes . [Link]

Sources

- 1. This compound | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2-Amino-5-ethynylpyridine

An In-depth Technical Guide to the Synthesis of 2-Amino-5-ethynylpyridine

In the landscape of modern drug discovery and materials science, the strategic assembly of molecular scaffolds is paramount. Among the vast arsenal of chemical building blocks, 2-amino-5-ethynylpyridine has emerged as a particularly valuable synthon. Its unique architecture, featuring a nucleophilic aminopyridine core and a reactive terminal alkyne, makes it a versatile precursor for a wide range of complex molecules, especially in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] The 2-aminopyridine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, while the ethynyl group serves as a chemical handle for bio-orthogonal ligations, such as click chemistry, or further elaboration via cross-coupling reactions.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-amino-5-ethynylpyridine. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Approach

The most robust and widely adopted method for constructing the C(sp²)-C(sp) bond required for 2-amino-5-ethynylpyridine is the Sonogashira cross-coupling reaction.[4][5][6] This palladium- and copper-co-catalyzed reaction provides a direct and efficient means of coupling a terminal alkyne with an aryl halide.

However, the direct use of acetylene gas is fraught with practical challenges, including handling difficulties and safety concerns. Furthermore, terminal alkynes are prone to undergoing a self-coupling reaction (Glaser coupling) under typical Sonogashira conditions, leading to undesirable diarylacetylene byproducts.[7]

To circumvent these issues, a more controlled, two-step strategy is employed:

-

Step 1: Protected Coupling. A 2-amino-5-halopyridine is coupled with a terminal alkyne bearing a bulky, removable protecting group, most commonly a trialkylsilyl group like trimethylsilyl (TMS).

-

Step 2: Deprotection. The silyl protecting group is selectively cleaved under mild conditions to unveil the desired terminal alkyne.

This approach ensures high yields and purity by preventing side reactions and simplifying product isolation.

Caption: High-level two-step synthesis workflow.

Part 1: Synthesis of 2-Amino-5-((trimethylsilyl)ethynyl)pyridine

The cornerstone of this synthesis is the Sonogashira coupling between a suitable 2-amino-5-halopyridine and trimethylsilylacetylene (TMSA). The success of this reaction hinges on the careful selection of each component.

Mechanistic Rationale and Component Selection

-

Aryl Halide (The Pyridine Core): The choice of the halogen atom on the pyridine ring is critical. Reactivity follows the order I > Br > Cl >> F, which is inversely correlated with the carbon-halogen bond dissociation energy.[4] While 2-amino-5-iodopyridine offers the highest reactivity, allowing for milder reaction conditions, 2-amino-5-bromopyridine is often more commercially attractive and provides an excellent balance of reactivity and cost.

-